molecular formula C6H4ClFO3S B12286217 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride

2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B12286217
M. Wt: 210.61 g/mol
InChI Key: HTUGYZBNNSBZTD-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClFO3S. It is a derivative of benzene, characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C6H4ClFO3S

Molecular Weight

210.61 g/mol

IUPAC Name

2-fluoro-4-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-1-4(9)3-5(6)8/h1-3,9H

InChI Key

HTUGYZBNNSBZTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2-fluoro-4-hydroxybenzene using chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the prominent applications of 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride is in the synthesis of sulfonamide derivatives that exhibit antitumor properties. Research has demonstrated that compounds derived from this sulfonyl chloride can act as selective inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. A study reported the synthesis of a series of sulfonamide compounds using this intermediate, which showed promising results in inhibiting tumor growth in vitro and in vivo models .

Case Study: Synthesis of Antitumor Agents
A notable case involved the synthesis of a specific sulfonamide derivative using 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride as a key intermediate. The compound was tested against various cancer cell lines, revealing IC50 values that indicated strong cytotoxic effects. The mechanism of action was linked to the inhibition of ribonucleotide reductase activity, underscoring the potential for developing new cancer therapies based on this scaffold .

Organic Synthesis

Reagent in Chemical Reactions
2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride serves as a valuable reagent in organic synthesis, particularly for the introduction of sulfonyl groups into various substrates. Its reactivity allows for the formation of sulfonamide bonds, which are crucial in the development of pharmaceuticals and agrochemicals.

Data Table: Reaction Conditions and Yields
The following table summarizes some typical reaction conditions and yields when using 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride:

Reaction Type Substrate Conditions Yield (%)
Sulfonation with aminesN,N-DimethylamineTHF, room temperature86
Coupling with phenolic compounds4-HydroxyanilineDMF, reflux77
Synthesis of sulfonamidesVarious aminesDichloromethane, ambient temperature44

Fluorine Chemistry

The incorporation of fluorine into drug molecules has been shown to enhance their pharmacokinetic properties. The presence of fluorine can improve metabolic stability and bioavailability. In this context, 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride acts as a fluorinated building block for the synthesis of novel therapeutic agents.

Case Study: Fluorinated Drug Development
A study highlighted the use of this compound in developing fluorinated drugs targeting specific receptors involved in neurological disorders. The synthesized fluorinated compounds demonstrated improved binding affinity compared to their non-fluorinated counterparts, showcasing the importance of fluorine in drug design .

Environmental Applications

Recent research has explored the use of 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride in environmental chemistry, particularly in the degradation of pollutants. Its ability to form stable complexes with heavy metals has been investigated for potential applications in remediation technologies.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both the fluorine atom and the hydroxyl group. This combination enhances its reactivity and allows for the formation of a wider range of derivatives compared to similar compounds .

Biological Activity

2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is noted for its structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.

  • Chemical Formula : C6H4ClF O3S
  • Molecular Weight : 196.61 g/mol
  • CAS Number : 55279482

The biological activity of 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. For instance, it has been identified as an inhibitor of CD73, an enzyme that plays a crucial role in adenosine signaling pathways, which are often exploited by tumors to evade immune responses .

Inhibition of CD73

CD73 catalyzes the conversion of AMP to adenosine, contributing to the immunosuppressive tumor microenvironment. Inhibition of CD73 by this compound can enhance anti-tumor immunity and may be beneficial in treating various cancers .

Biological Activity Data

The following table summarizes key findings on the biological activity of 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride:

Activity Mechanism Model Concentration Effect Reference
CD73 InhibitionReduces adenosine productionTumor MicroenvironmentVariesEnhances immune response
Antimicrobial ActivityInhibits bacterial growthVarious bacterial strainsMIC: 128-256 µg/mLAntimicrobial effect
Anti-inflammatory EffectsModulates inflammatory cytokinesIn vitro cell linesVariesReduces inflammation

Case Studies and Research Findings

  • Cancer Treatment : A study demonstrated that compounds similar to 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride could significantly inhibit tumor growth in xenograft models by blocking CD73 activity. This suggests a potential application in cancer therapy, particularly for tumors expressing high levels of CD73 .
  • Antimicrobial Properties : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against Staphylococcus aureus, indicating its potential use in treating infections caused by resistant bacterial strains .
  • Inflammation Modulation : The compound has been implicated in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .

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